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molecular formula C16H18ClN3 B8435538 5,6-Dimethyl-2-chloro4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine

5,6-Dimethyl-2-chloro4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine

Cat. No. B8435538
M. Wt: 287.79 g/mol
InChI Key: SCFDZWASOUFVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750531

Procedure details

In accordance with the same procedure as in Step 1 of Example 1, except that 1-methyl-1,2,3,4-tetrahydroisoquinoline(3.9 g, 26.4 mmol) and 5,6-dimethyl-2,4-dichloropyrimidine(4.3 g, 24 mmol) prepared in the above Step 1 were used as starting materials, 4.17 g of the titled compound was prepared. (Yield: 60.4%)
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Yield
60.4%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1.[CH3:12][C:13]1[C:14](Cl)=[N:15][C:16]([Cl:20])=[N:17][C:18]=1[CH3:19]>>[CH3:12][C:13]1[C:14]([N:3]2[CH2:4][CH2:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:2]2[CH3:1])=[N:15][C:16]([Cl:20])=[N:17][C:18]=1[CH3:19]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
CC1NCCC2=CC=CC=C12
Name
Quantity
4.3 g
Type
reactant
Smiles
CC=1C(=NC(=NC1C)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC(=NC1C)Cl)N1C(C2=CC=CC=C2CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: PERCENTYIELD 60.4%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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